4-(辛氧基)苯-1-磺酰胺

描述

“4-(Octyloxy)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1152-74-5 . It has a molecular weight of 285.41 . It is a powder at room temperature .

Molecular Structure Analysis

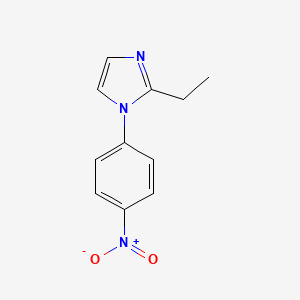

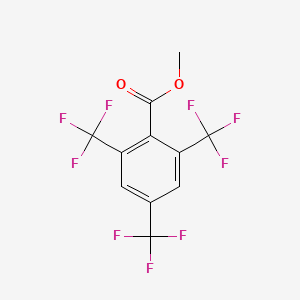

The molecular structure of “4-(Octyloxy)benzene-1-sulfonamide” includes a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Physical and Chemical Properties Analysis

“4-(Octyloxy)benzene-1-sulfonamide” is a powder at room temperature . It has a molecular weight of 285.41 .科学研究应用

分子相互作用和晶体结构

磺酰胺,包括类似于 4-(辛氧基)苯-1-磺酰胺的化合物,已对其在晶体和溶液中的分子相互作用进行了研究。研究重点是了解它们的升华、溶解度、溶剂化和分布,以及它们的晶体结构。这些研究提供了熔融和蒸发过程的热化学参数的见解,为新材料和药物的开发提供了有价值的信息 (Perlovich 等人,2008 年)。

光谱和结构表征

磺酰胺化合物已经过广泛的光谱和结构表征,包括 X 射线衍射、FTIR、NMR 和 DFT 研究。这些分析揭示了有关分子几何、振动频率和电子性质的详细信息,有助于设计具有所需物理和化学性质的化合物 (Sarojini 等人,2012 年)。

碳酸酐酶抑制

对磺酰胺衍生物的研究表明它们具有作为碳酸酐酶抑制剂的潜力。这些抑制剂可用于治疗各种疾病,例如青光眼、癫痫和高原反应,并且还在探索它们在癌症治疗中的潜力。例如,糖缀合物苯磺酰胺的开发代表了一类新型抑制剂,由于它们对肿瘤相关碳酸酐酶的选择性抑制,因此在癌症治疗中具有潜在应用 (Wilkinson 等人,2006 年)。

抗癌和抗氧化作用

对新型苯磺酰胺药物的研究探索了它们的抗癌和抗氧化作用。这些化合物对某些癌细胞系显示出有希望的结果,表明有望开发新的治疗剂。分子对接研究进一步支持了它们的抗乳腺癌活性,突出了结构分析在药物设计中的重要性 (Mohamed 等人,2022 年)。

绿色化学方法

磺酰胺的合成也已通过绿色化学方法实现,利用环境友好的方法。这些方法为生产磺酰胺衍生物(药物合成中的重要中间体)提供了一种更可持续、更高效的方式。此类方法对于开发可持续的药物制造工艺至关重要 (Shi 等人,2009 年)。

安全和危害

作用机制

Target of Action

4-(Octyloxy)benzene-1-sulfonamide is a type of sulfonamide, a group of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including 4-(Octyloxy)benzene-1-sulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is vital in the synthesis of folate, a key component required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this enzyme, sulfonamides prevent the synthesis of folate, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides affects the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids. Therefore, the inhibition of this pathway can lead to a decrease in the production of nucleic acids, affecting cell division and growth .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine . The specific ADME properties of 4-(Octyloxy)benzene-1-sulfonamide would need further investigation.

Result of Action

The result of the action of 4-(Octyloxy)benzene-1-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folate, an essential component for the production of nucleic acids, the drug inhibits the ability of bacteria to replicate and grow .

Action Environment

The action of 4-(Octyloxy)benzene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s absorption and metabolism

属性

IUPAC Name |

4-octoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGGSWNOTGUVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

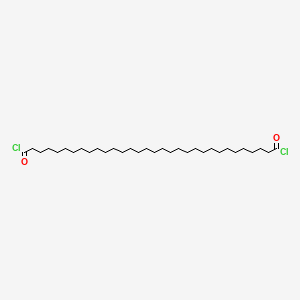

CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655887 | |

| Record name | 4-(Octyloxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-74-5 | |

| Record name | 4-(Octyloxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。